Cas no 167410-91-5 (1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole)
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole Proprietà chimiche e fisiche
Nomi e identificatori
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- 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole
- SCHEMBL6182319
- HLERDKNOQAJSMB-UHFFFAOYSA-N
- N-methylsulfonyl-3-trimethylstannylindole
- 167410-91-5
-
- Inchi: 1S/C9H8NO2S.3CH3.Sn/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10;;;;/h2-5,7H,1H3;3*1H3;
- Chiave InChI: HLERDKNOQAJSMB-UHFFFAOYSA-N
- Sorrisi: [Sn](C)(C)(C)C1=CN(C2C=CC=CC1=2)S(C)(=O)=O
Proprietà calcolate
- Massa esatta: 359.000203Da
- Massa monoisotopica: 359.000203Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 382
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 47.5Ų
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M329500-1mg |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole |
167410-91-5 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | M329500-10mg |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole |
167410-91-5 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | M329500-25mg |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole |
167410-91-5 | 25mg |
$ 4500.00 | 2023-09-07 |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole Letteratura correlata
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Ulteriori informazioni su 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole: A Novel Indole-Based Compound with Promising Biological and Synthetic Applications
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole (CAS No. 167410-91-5) represents a unique class of indole derivatives that have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, combines the aromatic indole framework with a methylsulfonyl group and a trimethylstannyl moiety, creating a versatile platform for exploring biological activity and synthetic utility. Recent studies have highlighted its potential as a scaffold for drug discovery, particularly in the development of compounds targeting kinase pathways and other cellular signaling mechanisms.
The 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole molecule exhibits a unique combination of functional groups that contribute to its chemical stability and reactivity. The indole ring, a fundamental component of many biologically active compounds, provides a rigid structure that can be modified to enhance pharmacological properties. The introduction of the methylsulfonyl group at the 1-position introduces electrophilic characteristics, while the trimethylstannyl group at the 3-position adds steric bulk and electronic effects. These structural features make the compound an attractive candidate for further derivatization and functionalization.
Recent advances in synthetic methodologies have enabled the efficient preparation of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole through multistep organic reactions. Researchers have demonstrated that the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the precise assembly of the indole core with the trimethylstannyl substituent. Additionally, the incorporation of the methylsulfonyl group has been achieved through electrophilic substitution reactions, highlighting the compound's synthetic flexibility. These synthetic strategies are critical for the development of analogs with tailored biological activities.
One of the most promising applications of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole lies in its potential as a lead compound for the design of kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Studies published in 2023 have shown that derivatives of this indole scaffold exhibit significant inhibitory activity against key kinases such as ERK1/2 and Akt. The trimethylstannyl group appears to enhance the compound's ability to interact with the ATP-binding site of these enzymes, while the methylsulfonyl moiety contributes to the overall hydrophobicity of the molecule.
Moreover, the 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole scaffold has been explored for its potential in modulating the activity of G protein-coupled receptors (GPCRs). These receptors are targets for approximately 30% of all approved drugs, and their modulation can have profound effects on physiological processes. Recent work has demonstrated that the compound can act as a partial agonist at certain GPCRs, suggesting its potential as a therapeutic agent for conditions involving receptor-mediated signaling. The ability to fine-tune the balance between agonism and antagonism is a key factor in the development of more effective and safer therapeutics.
In addition to its pharmaceutical applications, 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has been investigated for its role in materials science. The unique electronic properties of the trimethylstannyl group make it a valuable component in the synthesis of conductive polymers and organic semiconductors. Researchers have reported that incorporating this moiety into conjugated polymer systems enhances charge mobility and thermal stability, making it a promising candidate for applications in organic electronics and optoelectronics. These findings underscore the versatility of the compound beyond traditional pharmaceutical contexts.
The synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has also been linked to advances in green chemistry. Traditional synthetic methods often involve harsh conditions and toxic reagents, but recent studies have focused on developing more sustainable approaches. For instance, the use of catalytic systems with minimal environmental impact has been demonstrated to produce the compound with high yield and purity. These efforts align with the growing emphasis on reducing the ecological footprint of pharmaceutical manufacturing, making 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole a model compound for eco-friendly synthesis strategies.
Despite its promising properties, the 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole compound remains in the early stages of research. Ongoing studies are focused on elucidating its full pharmacological profile, including its interactions with other biological targets and its potential for side effects. Computational modeling and in vitro assays are being used to predict the compound's behavior in complex biological systems, which is essential for its development into a viable therapeutic agent. These efforts are critical for ensuring that the compound's benefits are maximized while minimizing risks to patients.
In conclusion, 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole (CAS No. 167410-91-5) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its potential applications in pharmaceuticals and materials science, positions it as a valuable compound for future research. As scientists continue to explore its properties and develop new synthetic methods, the compound may pave the way for innovative therapies and technologies that address some of the most pressing challenges in modern medicine.
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